molecular formula C9H14O2 B14532856 3-Pentylfuran-2(5H)-one CAS No. 62527-72-4

3-Pentylfuran-2(5H)-one

Cat. No.: B14532856
CAS No.: 62527-72-4
M. Wt: 154.21 g/mol
InChI Key: DFNNFRGJLWPYPR-UHFFFAOYSA-N
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Description

3-Pentylfuran-2(5H)-one is an organic compound with the molecular formula C9H14O It is a derivative of furan, characterized by a pentyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylfuran-2(5H)-one typically involves the reaction of furan with pentyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where furan reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Pentylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

3-Pentylfuran-2(5H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3-Pentylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also modulate enzyme activity or interact with cellular receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

    2-Pentylfuran: Another furan derivative with a pentyl group, but attached at a different position on the furan ring.

    2-Amylfuran: Similar structure with an amyl group instead of a pentyl group.

    2-Pentylfurane: Another isomer with a different arrangement of the pentyl group.

Uniqueness: 3-Pentylfuran-2(5H)-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its position on the furan ring influences its interaction with reagents and biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62527-72-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-pentyl-2H-furan-5-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-11-9(8)10/h6H,2-5,7H2,1H3

InChI Key

DFNNFRGJLWPYPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCOC1=O

Origin of Product

United States

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